molecular formula C22H21NO2 B11036081 (1E)-1-benzylidene-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-benzylidene-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11036081
M. Wt: 331.4 g/mol
InChI Key: YMLKUEDVVDIJFZ-VXLYETTFSA-N
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Description

8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a synthetic organic compound belonging to the pyrroloquinoline family. Compounds containing the pyrroloquinoline fragment often exhibit high biological activity, making them valuable in pharmaceutical and biological research .

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. It inhibits blood coagulation factors Xa and XIa, which are crucial in the coagulation cascade . This inhibition prevents the formation of blood clots, making it a potential anticoagulant agent .

Comparison with Similar Compounds

Similar compounds include other pyrroloquinoline derivatives such as:

These compounds share similar structural features and biological activities but differ in their specific substituents and resultant properties.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

(3E)-3-benzylidene-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H21NO2/c1-14-13-22(2,3)23-20-17(14)11-16(25-4)12-18(20)19(21(23)24)10-15-8-6-5-7-9-15/h5-13H,1-4H3/b19-10+

InChI Key

YMLKUEDVVDIJFZ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3/C(=C\C4=CC=CC=C4)/C2=O)OC)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=CC4=CC=CC=C4)C2=O)OC)(C)C

Origin of Product

United States

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